Methyl 2,3-bis(bromomethyl)benzoate
Overview
Description
Methyl 2,3-bis(bromomethyl)benzoate is an organic compound with the molecular formula C₁₀H₁₀Br₂O₂. It is a derivative of benzoic acid, where two bromomethyl groups are attached to the benzene ring at the 2 and 3 positions, and a methyl ester group is attached to the carboxyl group. This compound is often used in organic synthesis due to its reactivity and ability to form various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,3-bis(bromomethyl)benzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2,3-dimethylbenzoate. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) to facilitate the bromination process .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination reactors with controlled temperature and pressure conditions to ensure high yield and purity. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-bis(bromomethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new compounds.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids .
Scientific Research Applications
Methyl 2,3-bis(bromomethyl)benzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of methyl 2,3-bis(bromomethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Methyl 3,4-bis(bromomethyl)benzoate: Similar structure but with bromomethyl groups at the 3 and 4 positions.
Methyl 2-(bromomethyl)benzoate: Contains only one bromomethyl group at the 2 position.
Methyl 3-(bromomethyl)benzoate: Contains only one bromomethyl group at the 3 position
Uniqueness: Methyl 2,3-bis(bromomethyl)benzoate is unique due to the presence of two bromomethyl groups at adjacent positions on the benzene ring, which enhances its reactivity and versatility in chemical synthesis compared to similar compounds with only one bromomethyl group or different substitution patterns .
Properties
IUPAC Name |
methyl 2,3-bis(bromomethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-14-10(13)8-4-2-3-7(5-11)9(8)6-12/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZKAMIZWQQDNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569858 | |
Record name | Methyl 2,3-bis(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127168-91-6 | |
Record name | Benzoic acid, 2,3-bis(bromomethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127168-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,3-bis(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2,3-bis(bromomethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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